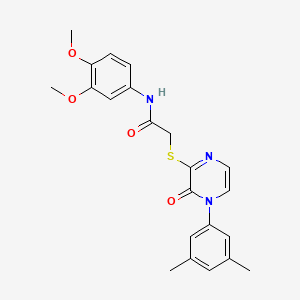
N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Molecular Formula : C18H21N3O3S
- Molar Mass : 365.44 g/mol
- Key Functional Groups :
- Dimethoxyphenyl group
- Dihydropyrazine moiety
- Thioacetamide linkage
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays focusing on cytotoxicity, antibacterial properties, and enzyme inhibition.
1. Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines have demonstrated significant antitumor activity. The compound was tested against:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The results indicated an IC50 value of approximately 29 μM against HeLa cells, suggesting potent cytotoxic effects. The presence of the dimethoxy and thio groups may enhance the lipophilicity and cellular uptake of the compound, contributing to its efficacy .
2. Antibacterial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound exhibits antibacterial activity. It was tested against common bacterial strains such as:
- Staphylococcus aureus
- Escherichia coli
The compound showed comparable or superior activity to standard antibiotics, indicating potential for development as an antibacterial agent .
3. Enzyme Inhibition
Research has indicated that compounds with similar structures can act as enzyme inhibitors. The mechanism likely involves interaction with active sites of enzymes critical for tumor growth or bacterial survival. Specific studies are needed to elucidate the exact targets for this compound.
Data Summary Table
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of similar compounds to explore their biological activities further. For instance:
- A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, revealing that modifications in the structure significantly influenced their potency .
- Another research highlighted the role of sulfur-containing compounds in enhancing lipophilicity and tissue permeability, which may be applicable to the compound .
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14-9-15(2)11-17(10-14)25-8-7-23-21(22(25)27)30-13-20(26)24-16-5-6-18(28-3)19(12-16)29-4/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECUQDWELBYEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














